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molecular formula C9H6N2O3S B8407816 2-(3-Hydroxy-2-pyridyl)-4-thiazolecarboxylic acid

2-(3-Hydroxy-2-pyridyl)-4-thiazolecarboxylic acid

Cat. No. B8407816
M. Wt: 222.22 g/mol
InChI Key: PJNAJDFLPQURFZ-UHFFFAOYSA-N
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Patent
US04879295

Procedure details

To a solution of ethyl 2-(3-hydroxy-2-pyridyl)-4-thiazolecarboxylate (350 mg) dissolved in ethanol (7 ml) at 80° C. was added a solution of potassium hydroxide (436 mg) in water (5.5 ml) and the mixture was allowed to react at the same condition for 30 minutes. Then the reaction mixture was nuetralized with 1N--HCl under ice-cooling. The resulting solids were sucked off and dried to give yellowish crystals of 2-(3-hydroxy-2-pyridyl)-4-thiazolecarboxylic acid (287 mg, 92%), m.p. above 300° C.
Name
ethyl 2-(3-hydroxy-2-pyridyl)-4-thiazolecarboxylate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:8]2[S:9][CH:10]=[C:11]([C:13]([O:15]CC)=[O:14])[N:12]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[K+].Cl>C(O)C.O>[OH:1][C:2]1[C:3]([C:8]2[S:9][CH:10]=[C:11]([C:13]([OH:15])=[O:14])[N:12]=2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(3-hydroxy-2-pyridyl)-4-thiazolecarboxylate
Quantity
350 mg
Type
reactant
Smiles
OC=1C(=NC=CC1)C=1SC=C(N1)C(=O)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
436 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at the same condition for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC=CC1)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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